

thermal properties of 4,4'-Isopropylidenedicyclohexanol

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Compound of Interest

Compound Name: 4,4'-Isopropylidenedicyclohexanol

Cat. No.: B1347063

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An In-depth Technical Guide on the Thermal Properties of **4,4'-Isopropylidenedicyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of **4,4'-Isopropylidenedicyclohexanol** (CAS No. 80-04-6), a cycloaliphatic diol also known as hydrogenated bisphenol A (HBPA). This compound is a critical monomer in the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes, where its thermal characteristics are of paramount importance.^[1] Its saturated cyclic structure imparts notable thermal stability, a high glass transition temperature (T_g), and hydrolytic resistance to the resulting polymers.^[1]

Core Thermal Properties

The thermal behavior of **4,4'-Isopropylidenedicyclohexanol** is crucial for its application in polymer science. The key thermal properties are summarized in the table below. It is important to note that commercial **4,4'-Isopropylidenedicyclohexanol** is typically a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans), and the ratio of these isomers can influence its physical properties, including its melting point.^{[1][2]} The trans-trans isomer, being the most stable, generally exhibits the highest melting point and lowest solubility.^{[1][2]}

Data Presentation: Thermal Properties of 4,4'-Isopropylidenedicyclohexanol

Property	Value	Remarks
Melting Point	187 °C	This value can vary depending on the isomeric composition of the material.[2][3]
Boiling Point	230-234 °C	Measured at a reduced pressure of 14 mmHg.[2][3][4][5]
Decomposition Temperature	Not explicitly defined	Thermal stability is typically evaluated using Thermogravimetric Analysis (TGA).[1] Significant weight loss indicates decomposition.
Heat Capacity (Cp)	Data not available	This property can be determined experimentally using Differential Scanning Calorimetry (DSC).[6][7] For reference, the solid-phase heat capacity of its precursor, Bisphenol A, is 287.72 J/(mol·K) at 298.15 K.[8]

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of **4,4'-Isopropylidenedicyclohexanol** relies on standard thermal analysis techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is particularly useful for determining the melting point and glass transition temperature of polymers derived from **4,4'-Isopropylidenedicyclohexanol**.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **4,4'-Isopropylidenedicyclohexanol** (typically 5-10 mg) is placed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation during heating.
- **Thermal Program:** The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling cycle and a second heating cycle are often employed to erase the thermal history of the material and obtain a more accurate glass transition temperature for derived polymers.
- **Data Analysis:** The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.^[10] This technique is essential for evaluating the thermal stability and decomposition profile of **4,4'-Isopropylidenedicyclohexanol** and the polymers it forms.^[1]

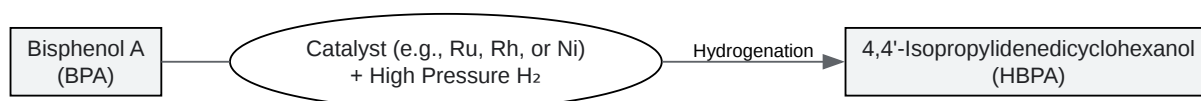
Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **4,4'-Isopropylidenedicyclohexanol** (typically 10-20 mg) is placed in a TGA sample pan, often made of platinum or ceramic.
- **Instrument Setup:** The sample pan is placed on a sensitive microbalance within the TGA furnace. The furnace is purged with a selected atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to study oxidative stability.^[10]
- **Thermal Program:** The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher).

- **Data Analysis:** The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is an indicator of the material's thermal stability. The temperatures at which 5% or 10% weight loss occurs are also commonly reported to compare the thermal stability of different materials.[\[11\]](#)

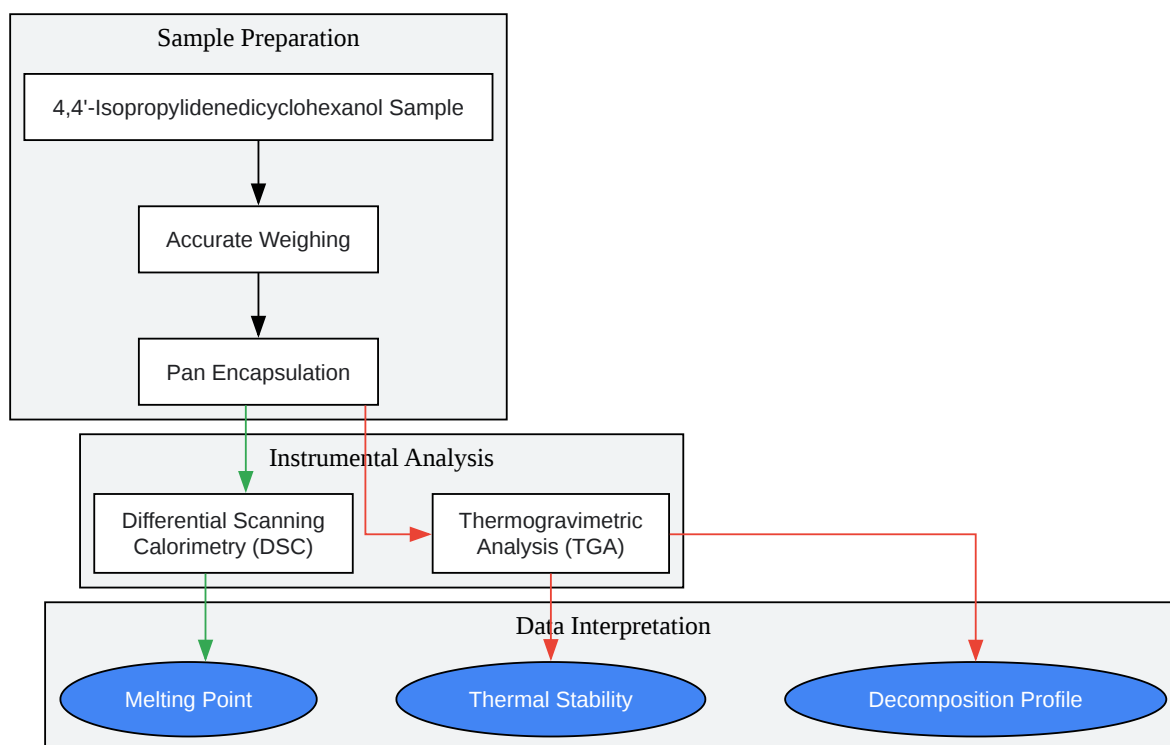
Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis of **4,4'-Isopropylidenedicyclohexanol** and a general workflow for its thermal analysis.



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Caption: Synthesis of **4,4'-Isopropylidenedicyclohexanol** via catalytic hydrogenation of Bisphenol A.



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Caption: General workflow for the thermal characterization of **4,4'-Isopropylidenedicyclohexanol**.

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